(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a benzylidene group and various functional groups such as bromine, ethoxy, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the benzylidene group: This step involves the condensation of the pyrazolidine-3,5-dione core with an appropriate benzaldehyde derivative in the presence of a base.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups, such as the bromine atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while reduction may result in the removal of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-{3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone core but different substituents.
Cresol: A simpler aromatic compound with hydroxyl and methyl groups.
Properties
Molecular Formula |
C27H25BrN2O6 |
---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
(4E)-4-[[3-bromo-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H25BrN2O6/c1-3-34-24-16-18(14-22-26(31)29-30(27(22)32)19-8-5-4-6-9-19)15-23(28)25(24)36-13-12-35-21-11-7-10-20(17-21)33-2/h4-11,14-17H,3,12-13H2,1-2H3,(H,29,31)/b22-14+ |
InChI Key |
QPQVILFPZVMFEA-HYARGMPZSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCOC4=CC=CC(=C4)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCCOC4=CC=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.